molecular formula C7H6BClF3K B2481404 Potassium (4-chloro-2-methylphenyl)trifluoroborate CAS No. 1620108-43-1

Potassium (4-chloro-2-methylphenyl)trifluoroborate

Cat. No.: B2481404
CAS No.: 1620108-43-1
M. Wt: 232.48
InChI Key: UKZYEYUURQCBSI-UHFFFAOYSA-N
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Description

Potassium (4-chloro-2-methylphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BClF3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a trifluoroborate group attached to a 4-chloro-2-methylphenyl ring, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-chloro-2-methylphenyl)trifluoroborate can be synthesized through the reaction of 4-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chloro-2-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (4-chloro-2-methylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium (4-chloro-2-methylphenyl)trifluoroborate is compared with other organotrifluoroborates such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the chloro and methyl groups can affect the electronic properties of the phenyl ring, making it a valuable reagent for specific synthetic applications .

Properties

IUPAC Name

potassium;(4-chloro-2-methylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZYEYUURQCBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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